Xestin A
Description
Xestin A is a methoxy-substituted 1,2-dioxane compound isolated from marine sponges of the genus Xestospongia. It belongs to a class of endoperoxide-containing natural products with demonstrated bioactivity, particularly against cancer cell lines. Structurally, this compound features an 18-carbon dienyl tail and a unique 1,2-dioxane core with a methoxy group at the C6 position, distinguishing it from its analogs . Its biological potency, notably an IC50 of 0.3 µg/mL against the P388 murine leukemia cell line, has positioned it as a compound of interest in anticancer drug discovery .
Properties
CAS No. |
104532-58-3 |
|---|---|
Molecular Formula |
C72H86ClN9O27 |
Synonyms |
Xestin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights from Related Compounds
Other 1,2-dioxane derivatives from Xestospongia sponges exhibit variations in alkyl chain branching, saturation, and stereochemistry (e.g., compounds with cyclopropane or epoxy groups). These modifications further highlight:
- Alkyl Tail Length : Longer chains (e.g., 18-carbon in this compound) improve cytotoxicity, possibly due to enhanced lipid solubility .
- Stereochemical Complexity: Minor stereochemical changes (e.g., epimerization at C9) can abolish bioactivity, underscoring the importance of precise structural characterization .
Discussion and Implications
The structural nuances of this compound, particularly its methoxy group and dienyl tail, position it as a lead compound for structure-activity relationship (SAR) studies. Compared to Xestin B and Chondrillin, its superior efficacy suggests that electron-donating groups (e.g., methoxy) at C6 enhance target engagement, while longer alkyl chains improve bioavailability. Future research should focus on:
Q & A
Q. How should negative or inconclusive results related to this compound be reported?
- Methodological Answer : Publish negative findings in dedicated repositories (e.g., Zenodo) or supplementary materials. Discuss potential reasons (e.g., assay sensitivity, compound solubility) and propose alternative approaches . Avoid overinterpretation; instead, frame results as hypothesis-generating .
Supplementary Guidance
- Data Tables : Include raw spectral data, crystallographic coordinates, and assay plate layouts in supplementary files .
- Literature Review : Use tools like SciFinder or Reaxys to map prior studies, citing both supporting and conflicting findings .
- Reproducibility : Share detailed experimental protocols on platforms like Protocols.io , linking them to publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
